6-Chloro-4-isopropoxypyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
6-chloro-4-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)12-7-3-8(9)11-4-6(7)10/h3-5H,10H2,1-2H3 |
InChI Key |
SAXVLUNVNSCNLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 4 Isopropoxypyridin 3 Amine
Retrosynthetic Analysis and Key Precursors for 6-Chloro-4-isopropoxypyridin-3-amine
A retrosynthetic approach to this compound identifies several key disconnections and precursor molecules. The primary strategy involves the formation of the C-N bond of the amine group and the C-O bond of the isopropoxy group, as well as the introduction of the chlorine atom to the pyridine (B92270) ring.
Synthesis via Reduction of Nitro-Precursors (e.g., 2-chloro-4-isopropoxy-5-nitropyridine (B3104174) hydrogenation)
One of the most common and effective methods for introducing an amino group onto a pyridine ring is through the reduction of a corresponding nitro compound. In this context, 2-chloro-4-isopropoxy-5-nitropyridine serves as a critical precursor. The synthesis of this nitro-precursor typically begins with more readily available starting materials, which are then functionalized through a series of reactions including nitration, chlorination, and alkoxylation.
The final step in this sequence is the reduction of the nitro group. This transformation can be achieved using various reducing agents. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. Other reduction methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. These reactions are generally high-yielding and provide a direct route to the desired 3-amino pyridine derivative. The chemoselective reduction of a nitro group in the presence of a chloro substituent is a key advantage of this method. nih.gov
Classical Synthetic Approaches for this compound
Traditional synthetic strategies for constructing the this compound scaffold rely on a series of well-established reactions. These methods often involve the stepwise introduction of the required functional groups onto a pre-existing pyridine core.
Halogenation Strategies
The introduction of a chlorine atom at the 6-position of the pyridine ring is a crucial step. This can be accomplished through various chlorination reactions. If starting from a pyridine N-oxide derivative, reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can be used to achieve chlorination at the alpha-position to the nitrogen. Alternatively, direct chlorination of a substituted pyridine can be challenging due to the electron-deficient nature of the ring, but can sometimes be achieved under harsh conditions or with specific directing groups present.
Alkoxylation Reactions
The isopropoxy group at the 4-position is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. A common precursor for this step is a pyridine ring bearing a good leaving group, such as a chlorine or fluorine atom, at the 4-position. The reaction is carried out by treating the halo-pyridine with sodium isopropoxide or potassium isopropoxide in a suitable solvent like isopropanol (B130326) or a polar aprotic solvent such as DMF or DMSO. The electron-withdrawing nature of the pyridine nitrogen and other substituents on the ring facilitates this nucleophilic substitution.
Amination Procedures
The final installation of the amino group at the 3-position, if not done via nitro group reduction, can be more complex. Direct amination of a C-H bond is generally difficult. A more common approach involves the use of a precursor with a leaving group at the 3-position, which is then displaced by an amine source like ammonia (B1221849) or a protected amine equivalent. However, activating the 3-position for nucleophilic substitution can be challenging. An alternative is the Hofmann or Curtius rearrangement of a pyridine-3-carboxamide (B1143946) or a pyridine-3-carbonyl azide, respectively. These rearrangements provide a pathway to the 3-amino group.
Modern Catalytic Methods in the Synthesis of this compound
Recent advances in organic synthesis have introduced more efficient and selective catalytic methods that can be applied to the synthesis of complex molecules like this compound. These methods often offer milder reaction conditions and improved functional group tolerance compared to classical approaches.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the formation of C-N bonds. This methodology could potentially be used to introduce the amino group at the 3-position of a suitably functionalized pyridine precursor, such as a 3-halopyridine derivative. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the halo-pyridine with an amine source.
Furthermore, modern catalytic approaches can also be applied to the alkoxylation step. Copper- or palladium-catalyzed C-O cross-coupling reactions provide an alternative to the classical SNAr reaction for the introduction of the isopropoxy group. These methods can be particularly useful when the SNAr reaction is sluggish or leads to side products.
While specific examples of the application of these modern catalytic methods for the direct synthesis of this compound are not extensively reported in the public domain, the principles of these reactions are well-established and represent a viable and potentially more efficient synthetic route.
Below is an interactive data table summarizing the key synthetic reactions discussed:
| Reaction Type | Precursor | Reagents and Conditions | Product |
| Nitro Group Reduction | 2-chloro-4-isopropoxy-5-nitropyridine | H₂, Pd/C, Ethanol or Fe/HCl | This compound |
| Halogenation | Substituted Pyridine N-oxide | POCl₃ or SO₂Cl₂, heat | 6-Chloro-substituted pyridine |
| Alkoxylation (SNAr) | 4,6-Dichloropyridin-3-amine | Sodium isopropoxide, Isopropanol, heat | This compound |
| Buchwald-Hartwig Amination | 3-Bromo-6-chloro-4-isopropoxypyridine | Ammonia source, Pd catalyst, ligand, base | This compound |
Cross-Coupling Reactions for Pyridine Scaffolds (e.g., Buchwald-Hartwig Amination for related N-aryl aminopyridines)
The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, and the Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for this purpose. wikipedia.orgacsgcipr.org This reaction facilitates the coupling of amines with aryl or heteroaryl halides and sulfonates, making it highly relevant for the synthesis of aminopyridines. acsgcipr.org The synthesis of N-aryl aminopyridines from corresponding chloropyridines is a common application of this methodology.
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org The success of the reaction is highly dependent on the choice of ligand, base, and solvent.
Several generations of phosphine-based ligands have been developed to improve the efficiency and scope of the reaction. wikipedia.org Early systems used monodentate phosphine ligands like P(o-tolyl)₃, while later developments introduced bulky, electron-rich biaryl phosphine ligands (e.g., XPhos) and bidentate ligands (e.g., BINAP, DPPF) that promote the catalytic cycle and accommodate a wider range of substrates, including less reactive heteroaryl chlorides. wikipedia.orglibretexts.org The choice of base is also critical; common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS), which are strong enough to facilitate the deprotonation of the amine. libretexts.org
| Palladium Source | Ligand | Base | Solvent | Typical Substrates |
|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene (B28343) | Aryl/Heteroaryl Chlorides |
| Pd(OAc)₂ | BINAP | K₂CO₃ | 1,4-Dioxane | Aryl/Heteroaryl Bromides |
| [Pd(cinnamyl)Cl]₂ | (4-CF₃-Ph)PF-tBu | DBU/NaTFA | 1,4-Dioxane | Heteroaryl Chlorides researchgate.net |
C-N Bond Formation Technologies
While palladium-catalyzed reactions are highly effective, other technologies for C-N bond formation are also crucial in the synthesis of aminopyridines. The Ullmann condensation, a classical copper-catalyzed reaction, represents a significant alternative. wikipedia.org Traditionally, the Ullmann reaction requires harsh conditions, including high temperatures (often >200 °C) and polar solvents like DMF or nitrobenzene. wikipedia.org However, modern advancements using ligands such as diamines have allowed for milder reaction conditions. acsgcipr.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for forming C-N bonds between an aniline (B41778) and an aryl halide, often catalyzed by copper(I) iodide. wikipedia.org
Copper-catalyzed systems offer the advantage of being more economical than palladium-based ones. lookchem.com Research has shown that CuI, in combination with ligands like 1,2-diols, can effectively catalyze the amination at the C-5 position of 2-amino/2-hydroxy-5-halopyridines with high selectivity. rsc.org Furthermore, efficient amination of various bromopyridine derivatives has been achieved under mild conditions (60-100 °C) using inexpensive Cu₂O and aqueous ammonia. lookchem.com
| Methodology | Catalyst Metal | Typical Halide Reactivity | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium | I > Br > OTf > Cl | High functional group tolerance, broad scope, mild conditions. wikipedia.org | High cost of Pd and ligands, air-sensitivity. acsgcipr.org |
| Ullmann/Goldberg Reaction | Copper | I > Br >> Cl | Lower catalyst cost, effective for electron-deficient halides. wikipedia.orglookchem.com | Traditionally harsh conditions, narrower substrate scope. wikipedia.org |
Regioselectivity and Chemoselectivity Considerations in this compound Synthesis
The synthesis of a polysubstituted pyridine like this compound requires careful control of regioselectivity and chemoselectivity. The positions on the pyridine ring (C2 to C6) exhibit different reactivities, which are further influenced by the electronic properties of existing substituents.
A plausible synthetic route could start from a di-substituted or tri-substituted pyridine precursor. For instance, starting with a 3-aminopyridine (B143674) derivative, the electronic nature of the amino group (electron-donating) would direct electrophilic aromatic substitution. However, direct functionalization is often challenging. More commonly, a pre-functionalized ring is used.
Consider a precursor like 2-amino-5-iodopyridine. Studies have shown that both copper- and palladium-catalyzed amination reactions can be directed to the C-5 position, demonstrating that C-N bond formation can be achieved chemoselectively in the presence of other reactive groups like an unprotected amine at the C-2 position. rsc.org Similarly, in a molecule like 2-bromo-5-iodopyridine, amination can be selectively directed to the C-5 position (the more reactive C-I bond) over the C-2 position (the C-Br bond). rsc.org
In the context of this compound, a potential synthetic strategy might involve:
Nucleophilic Aromatic Substitution (SNAr): Starting with a precursor like 4,6-dichloro-3-nitropyridine. The nitro group strongly activates the ring towards nucleophilic attack. A nucleophile like sodium isopropoxide would preferentially substitute one of the chlorine atoms. The position of substitution (C4 vs. C6) would depend on subtle electronic and steric factors, often leading to mixtures.
Sequential Cross-Coupling: Beginning with a dihalopyridine, one could perform sequential cross-coupling reactions. For example, in 2-bromo-5-iodopyridine, the more reactive C-I bond allows for selective functionalization at the C-5 position while leaving the C-Br bond intact for a subsequent reaction. rsc.org
Directed Functionalization: The use of directing groups can control the position of C-H functionalization or metalation, allowing for precise introduction of substituents. acs.org
The challenge lies in orchestrating the introduction of the chloro, isopropoxy, and amino groups in the correct positions without undesirable side reactions. The interplay between the electron-donating effects of the amino and isopropoxy groups and the electron-withdrawing/inductive effects of the chloro group and the pyridine nitrogen atom dictates the reactivity and selectivity at each step.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of heterocyclic compounds is of growing importance to minimize environmental impact. chemijournal.com Key principles include the use of safer solvents, energy efficiency, waste prevention, and the use of catalytic rather than stoichiometric reagents. chemijournal.comresearchgate.net
In the synthesis of aminopyridines, several green approaches can be considered:
Catalyst Choice: While palladium is highly effective, it is a precious and costly metal. acsgcipr.org Exploring more abundant and less toxic base metals like copper for C-N coupling reactions aligns with green chemistry principles. acsgcipr.org
Solvent Selection: Many cross-coupling reactions use high-boiling, potentially hazardous organic solvents like toluene or 1,4-dioxane. acsgcipr.org Developing protocols in greener solvents such as water, ionic liquids, or even under solvent-free conditions is a major goal. nih.govnih.gov Microwave-assisted synthesis can often accelerate reactions, allowing for shorter reaction times and sometimes enabling solvent-free conditions. rasayanjournal.co.innih.govresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core green chemistry principle. Multicomponent reactions, where three or more reactants combine in a single step, are highly atom-economical and are increasingly used for synthesizing complex heterocycles. nih.gov
Alternative Reagents: The use of boric acid as a catalyst for amide bond formation is an example of employing a mild, inexpensive, and environmentally benign reagent. While not directly forming the C-N bond on the pyridine ring, this principle of using greener catalysts can be applied to other steps in a synthetic sequence.
| Green Chemistry Principle | Conventional Approach | Greener Alternative |
|---|---|---|
| Catalysis | Palladium catalysts for C-N coupling. acsgcipr.org | Use of more abundant metals like Copper; biocatalysis. acsgcipr.orgnih.gov |
| Solvents | Toluene, 1,4-Dioxane, DMF. acsgcipr.org | Water, ionic liquids, supercritical CO₂, solvent-free conditions (e.g., microwave). nih.govnih.gov |
| Energy Efficiency | Prolonged heating under reflux. wikipedia.org | Microwave irradiation, photocatalysis to reduce reaction times and temperature. acs.orgnih.gov |
| Waste Prevention | Multi-step synthesis with protection/deprotection. | One-pot multicomponent reactions, telescoping reactions. nih.gov |
By integrating these principles, the synthesis of this compound and other valuable heterocyclic compounds can be made more sustainable and efficient.
Chemical Reactivity and Reaction Mechanisms of 6 Chloro 4 Isopropoxypyridin 3 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the electronegative chloro substituent. This electronic landscape makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the chloro group. In 6-Chloro-4-isopropoxypyridin-3-amine, the chloro atom at the 6-position is a prime site for nucleophilic attack.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group (the chloro atom), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring, including the electronegative nitrogen atom, which helps to stabilize it. In the subsequent step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.
Common nucleophiles for SNAr reactions on chloropyridines include amines, alkoxides, and thiols. The reaction is often facilitated by the presence of electron-withdrawing groups that can further stabilize the Meisenheimer intermediate. While specific experimental data for this compound is not extensively documented in publicly available literature, the reactivity can be inferred from related systems. For instance, the reaction of 4-chloropyridine (B1293800) derivatives with various nucleophiles is a well-established method for the synthesis of substituted pyridines. semanticscholar.orgresearchgate.net
Table 1: Illustrative SNAr Reactions of this compound The following table presents hypothetical examples of SNAr reactions based on the known reactivity of similar chloropyridines.
| Nucleophile | Reagent | Product |
| Ammonia (B1221849) | NH₃ | 6-Amino-4-isopropoxypyridin-3-amine |
| Methoxide | NaOCH₃ | 6-Methoxy-4-isopropoxypyridin-3-amine |
| Thiophenol | PhSNa | 4-Isopropoxy-6-(phenylthio)pyridin-3-amine |
Electrophilic Aromatic Substitution on this compound
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. libretexts.org However, the substituents on the ring play a crucial role in directing and influencing the feasibility of such reactions.
In this compound, we have a combination of activating and deactivating groups. The amino (-NH₂) and isopropoxy (-OⁱPr) groups are strong activating groups and are ortho-, para-directing. The chloro (-Cl) group is a deactivating group but is also ortho-, para-directing. The pyridine nitrogen itself is deactivating and meta-directing with respect to its own position.
Considering the combined electronic effects:
The powerful activating and ortho-, para-directing amino group at C3 would strongly favor substitution at its ortho positions (C2 and C4) and its para position (C6). However, these positions are already substituted.
The isopropoxy group at C4 is also activating and would direct to its ortho positions (C3 and C5) and its para position (C6).
The chloro group at C6 is deactivating but directs ortho (C5) and para (C4).
The most likely position for electrophilic attack would be the C5 position. This position is ortho to the activating isopropoxy group and ortho to the deactivating but ortho-directing chloro group. The powerful directing effect of the amino group to its open meta position (C5) further reinforces this prediction. Common EAS reactions include nitration, halogenation, and sulfonation, though they would likely require forcing conditions.
Reactivity of the Amino Group in this compound
The primary amino group at the 3-position is a key site of reactivity, behaving as a potent nucleophile.
Acylation and Alkylation Reactions (e.g., carbamate (B1207046) formation)
The lone pair of electrons on the nitrogen of the amino group readily attacks electrophiles. Acylation, the addition of an acyl group, can be achieved using acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. libretexts.org This reaction would lead to the formation of the corresponding amide.
Similarly, alkylation of the amino group can occur with alkyl halides. However, polyalkylation is a common side reaction in the alkylation of primary amines, leading to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com
Carbamate formation is another important transformation of the amino group. This can be achieved through reaction with isocyanates or chloroformates. For example, reaction with an alkyl isocyanate (R-N=C=O) would yield an N,N'-substituted urea (B33335) derivative, while reaction with an alkyl chloroformate (R-O-COCl) would produce a carbamate.
Diazotization and Related Transformations
The primary aromatic amino group can be converted to a diazonium salt (-N₂⁺) upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.org Diazonium salts of 3-aminopyridines are known to be relatively stable intermediates. nih.gov
These diazonium salts are highly versatile and can undergo a variety of subsequent reactions, collectively known as Sandmeyer or Sandmeyer-type reactions. libretexts.org In these reactions, the diazonium group is replaced by a range of other functional groups, including halogens (Cl, Br, I), cyano (-CN), and hydroxyl (-OH) groups. This provides a powerful synthetic route to a wide array of 3-substituted pyridine derivatives that might be difficult to access through other means.
Reactivity of the Isopropoxy Group and Chloro Moiety
The isopropoxy group is generally stable under many reaction conditions. However, ether cleavage can be induced under harsh conditions, for example, with strong acids like HBr or HI. This would lead to the formation of a hydroxyl group at the 4-position and isopropyl halide as a byproduct.
The chloro moiety at the 6-position, as discussed in section 3.1, is the primary leaving group in nucleophilic aromatic substitution reactions. Its reactivity is enhanced by the electron-deficient nature of the pyridine ring.
Oxidation and Reduction Chemistry of this compound
The oxidation of aminopyridines can lead to various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the formation of nitropyridines. nih.gov The amino group is generally susceptible to oxidation.
Regarding reduction, the chloro group can be removed through catalytic hydrogenation, a process known as hydrodehalogenation. This is often achieved using a palladium catalyst (e.g., Pd/C) and a source of hydrogen. This reaction would convert the 6-chloro substituent to a hydrogen atom. The pyridine ring itself can be reduced to a piperidine (B6355638) ring under more forcing hydrogenation conditions. The reduction of a nitro group, if introduced via electrophilic substitution, to an amino group is a common transformation, often accomplished with reagents like tin(II) chloride or catalytic hydrogenation. chempanda.com
Derivatization Strategies and Analog Development of 6 Chloro 4 Isopropoxypyridin 3 Amine
Functionalization of the Pyridine (B92270) Ring System
The pyridine ring of 6-chloro-4-isopropoxypyridin-3-amine is an electron-deficient system, which generally makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). uoanbar.edu.iq However, the existing substituents—amino, isopropoxy, and chloro groups—modulate the ring's reactivity and direct the position of incoming electrophiles. The amino group is a strong activating group and, along with the isopropoxy group, directs electrophiles to the ortho and para positions.
A primary strategy for functionalizing the pyridine ring is through directed ortho-metalation (DoM). wikipedia.orgbaranlab.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.orgbaranlab.org For the subject compound, both the isopropoxy and amino groups can potentially act as DMGs. The isopropoxy group could direct lithiation to the C-5 position. Subsequent quenching with various electrophiles can introduce a wide array of substituents at this position. arkat-usa.orgresearchgate.net
Table 1: Potential Electrophiles for Quenching after Directed ortho-Metalation
| Electrophile | Introduced Functional Group |
|---|---|
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
| Iodine (I₂) | Iodo (-I) |
| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |
Electrophilic substitution reactions, such as halogenation, can also be employed to functionalize the pyridine ring. For instance, bromination could potentially occur at the C-5 position, influenced by the directing effects of the amino and isopropoxy groups. The conditions for such reactions would need to be carefully controlled to avoid side reactions, given the activated nature of the ring. byjus.com
Modification of the Amino Group: Amide, Urea (B33335), and Thiourea Derivatives
The primary amino group at the C-3 position is a key site for derivatization, allowing for the synthesis of amides, ureas, and thioureas. These modifications can significantly alter the compound's physicochemical properties.
Amide Synthesis: The amino group can be readily acylated using various acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base to yield the corresponding amide derivatives. This reaction is a straightforward and high-yielding method for introducing a diverse range of acyl groups.
Urea Synthesis: Unsymmetrical ureas can be synthesized by reacting the primary amine with an isocyanate. organic-chemistry.orgnih.gov Alternatively, a two-step procedure involving the reaction of the amine with an activated carbamate (B1207046), such as 4-nitrophenyl-N-benzylcarbamate, followed by deprotection, can provide monosubstituted ureas. bioorganic-chemistry.com Phosgene or its equivalents can also be used to form an intermediate isocyanate in situ, which then reacts with another amine. nih.gov
Thiourea Synthesis: Thiourea derivatives are accessible through the reaction of the amino group with isothiocyanates. mdpi.com Another common method involves the condensation of the amine with carbon disulfide, which forms a dithiocarbamate (B8719985) salt that can be converted to the corresponding thiourea. organic-chemistry.orgnih.gov
Table 2: Reagents for Amino Group Modification
| Derivative Type | Reagent Examples |
|---|---|
| Amide | Acetyl chloride, Benzoyl chloride, Acetic anhydride |
| Urea | Phenyl isocyanate, Benzyl isocyanate, Phosgene |
Ether Cleavage and Exchange Reactions of the Isopropoxy Group
Once the hydroxyl group is exposed, it can be re-alkylated or converted to other functional groups. For example, reaction with different alkyl halides in the presence of a base would lead to a series of new ether derivatives. This allows for the exploration of the impact of the alkoxy chain length or branching on the molecule's properties. Additionally, reagents like aluminum chloride in combination with sodium iodide have been used for the dealkylation of aryl ethers. tandfonline.comresearchgate.net
Halogen Exchange and Reduction at the C-6 Position
The chlorine atom at the C-6 position is susceptible to nucleophilic substitution and can be replaced by other halogens or removed entirely.
Halogen Exchange: A Finkelstein reaction can be employed to exchange the chloro group for an iodo group by treating the compound with an iodide salt, such as sodium iodide, in a suitable solvent like acetone. wikipedia.org This reaction is typically driven by the precipitation of the less soluble sodium chloride. The introduction of an iodine atom can be useful for subsequent cross-coupling reactions.
Reduction (Dechlorination): The chloro group can be removed through various reductive methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method for the dehalogenation of aryl chlorides. Other reducing agents, such as samarium diiodide, have also been shown to reduce chloropyridines to pyridine. clockss.org Reductions of polychloropyridines with complex metal hydrides like lithium aluminum hydride have also been reported. rsc.org
Synthesis of Heterocyclic Fused Systems from this compound
The 3-amino-4-alkoxypyridine framework is a valuable precursor for the synthesis of fused heterocyclic systems. One notable example is the construction of β-carboline skeletons, which are present in numerous natural products and pharmacologically active compounds. ljmu.ac.ukmdpi.com
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines. wikipedia.orgnih.govnih.gov This reaction involves the condensation of a tryptamine (B22526) equivalent with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgbeilstein-journals.org In the context of this compound, while it is not a direct tryptamine analog, related aminopyridines can undergo similar cyclization strategies to form fused systems. For example, condensation with an appropriate carbonyl compound could lead to an imine intermediate, which could then undergo intramolecular cyclization to form a fused dihydropyridine (B1217469) ring.
Furthermore, annulation reactions with bifunctional reagents can lead to the formation of other fused systems. For instance, reaction with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds could provide access to fused pyridone or quinoline-like structures, depending on the reaction conditions and the specific reagents used. nih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 4-nitrophenyl-N-benzylcarbamate |
| Sodium iodide |
| Boron tribromide |
| Samarium diiodide |
| Lithium aluminum hydride |
| Palladium on carbon |
Quantum Chemical Calculations (DFT, Ab Initio) on this compound
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations could provide significant insights into the properties of this compound.
Electronic Structure and Molecular Orbitals
A theoretical investigation into the electronic structure would reveal the distribution of electrons within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. For a molecule like this compound, the HOMO would likely be localized on the electron-rich aminopyridine ring, while the LUMO might be distributed across the π-system, influenced by the electron-withdrawing chlorine atom.
Energetics of Conformational Isomers
The isopropoxy group attached to the pyridine ring is flexible, allowing for different spatial orientations or conformations. Quantum chemical calculations would be used to determine the relative energies of these various conformers. By calculating the potential energy surface as a function of the relevant dihedral angles (e.g., the C-O-C-H angle of the isopropoxy group), researchers could identify the most stable, low-energy conformations. This information is vital for understanding how the molecule might interact with other molecules, such as biological receptors.
Molecular Dynamics Simulations and Conformational Landscape Analysis
While quantum calculations examine static structures, molecular dynamics (MD) simulations model the movement of atoms over time. An MD simulation of this compound, typically in a simulated solvent environment, would provide a dynamic view of its conformational landscape. This analysis would show how the molecule flexes, and the rates of transition between different conformational states, offering a more realistic picture of its behavior in solution.
Prediction of Spectroscopic Properties from Computational Models
Computational models can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, these predictions would include:
Infrared (IR) Spectroscopy: Calculation of vibrational frequencies would predict the positions of characteristic peaks in the IR spectrum, corresponding to bond stretching and bending (e.g., N-H stretch of the amine, C-Cl stretch, C-O stretch of the ether).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts for the ¹H and ¹³C atoms in the molecule, aiding in the interpretation of experimental NMR spectra.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling can be used to explore potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the high-energy intermediates that govern the reaction rate. Such studies could, for example, model the mechanism of electrophilic substitution on the pyridine ring or nucleophilic substitution at the chlorine-bearing carbon.
In Silico Reactivity Predictions for this compound (e.g., molecular electrostatic potential surface analysis)
The molecular electrostatic potential (MEP) surface is a valuable tool for predicting reactivity. It maps the electrostatic potential onto the electron density surface of the molecule.
Red regions indicate areas of negative potential, which are susceptible to electrophilic attack. For this molecule, these would likely be found near the nitrogen atom of the pyridine ring and the oxygen of the isopropoxy group.
Blue regions represent positive potential and are prone to nucleophilic attack. These would be expected around the hydrogen atoms of the amine group.
Analysis of the MEP surface provides a visual guide to the molecule's charge distribution and helps predict how it will interact with other reagents. researchgate.net
Conclusion
6-Chloro-4-isopropoxypyridin-3-amine is a halogenated and alkoxy-substituted aminopyridine derivative with significance as a synthetic intermediate. While it does not have a documented biological activity profile of its own, its structural components are characteristic of scaffolds used in modern drug discovery. Its value is derived from its potential as a versatile building block, enabling chemists to construct more elaborate molecules for evaluation as potential therapeutic agents. Future research may see this compound utilized as a key starting material in the development of novel, biologically active pyridine (B92270) derivatives.
Advanced Structural Elucidation and Conformational Analysis of 6 Chloro 4 Isopropoxypyridin 3 Amine
Multi-dimensional NMR Spectroscopy for Detailed Structural Assignment (e.g., ¹H NMR, ¹³C NMR, HSQC, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 6-Chloro-4-isopropoxypyridin-3-amine. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC) experiments allows for the precise mapping of proton and carbon environments and their connectivities.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the isopropoxy group, and the amine group. The two aromatic protons on the pyridine (B92270) ring will appear as singlets due to the substitution pattern. The isopropoxy group will exhibit a septet for the methine proton (CH) coupled to the six equivalent methyl protons, which will appear as a doublet. The amine (NH₂) protons typically present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the five carbons in the pyridine ring are influenced by the electronic effects of the chloro, isopropoxy, and amino substituents. The isopropoxy group will show two distinct signals for the methine and methyl carbons.
DEPT and HSQC: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. The Heteronuclear Single Quantum Coherence (HSQC) spectrum provides direct correlation between protons and the carbons to which they are attached, confirming the assignments made from the one-dimensional spectra. mdpi.comcore.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) | DEPT-135 | HSQC Correlation |
| H-2 | ~7.8 (s) | - | - | Yes |
| C-2 | - | ~145 | CH | Yes |
| C-3 | - | ~130 | C | No |
| NH₂ | ~4.5 (br s) | - | - | - |
| C-4 | - | ~155 | C | No |
| H-5 | ~6.7 (s) | - | - | Yes |
| C-5 | - | ~110 | CH | Yes |
| C-6 | - | ~148 | C | No |
| O-CH-(CH₃)₂ | ~4.6 (sept) | ~72 | CH | Yes |
| O-CH-(CH₃)₂ | ~1.3 (d) | ~22 | CH₃ | Yes |
X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Networks
A key feature of the solid-state structure would be the formation of intermolecular hydrogen bonds. mdpi.com The primary amine group (-NH₂) is a potent hydrogen bond donor, while the pyridine ring's nitrogen atom is a hydrogen bond acceptor. This would likely lead to the formation of N-H···N hydrogen bonds, creating chains or dimeric motifs that dictate the crystal packing. mdpi.com The presence of the chlorine atom and the isopropoxy group could also lead to weaker C-H···O and C-H···Cl interactions, further stabilizing the crystal lattice. mdpi.com
Table 2: Predicted Hydrogen Bonding Interactions in Solid-State this compound
| Donor | Acceptor | Interaction Type | Predicted Distance (Å) |
| N-H (amine) | N (pyridine) | Intermolecular | ~2.9 - 3.2 |
| N-H (amine) | O (isopropoxy) | Intermolecular | ~3.0 - 3.3 |
| C-H (ring) | O (isopropoxy) | Intermolecular | ~3.2 - 3.5 |
| C-H (ring) | Cl | Intermolecular | ~3.5 - 3.8 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound and offers insights into its molecular structure. eurjchem.com
The FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic isopropoxy group will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. A strong C-O stretching band for the ether linkage is anticipated around 1200-1250 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration will likely appear in the fingerprint region, typically below 800 cm⁻¹.
Raman spectroscopy complements FT-IR, particularly for the symmetric vibrations of the pyridine ring, providing a more complete vibrational analysis. researchgate.net
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Primary Amine | 3300 - 3500 |
| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Isopropoxy Group | 2850 - 3000 |
| C=N/C=C Ring Stretch | Pyridine Ring | 1400 - 1600 |
| C-O Stretch | Ether | 1200 - 1250 |
| C-Cl Stretch | Chloroalkane | 600 - 800 |
Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of this compound, confirming its elemental composition. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a definitive indicator of a monochlorinated compound. mdpi.com
The fragmentation pathways under electron ionization (EI) can be predicted based on the structure. Common fragmentation patterns would involve the loss of radicals or neutral molecules. A likely initial fragmentation is the cleavage of the isopropoxy group, either through the loss of a propylene (B89431) molecule (C₃H₆) via a McLafferty-type rearrangement or the loss of an isopropyl radical (•C₃H₇). Subsequent fragmentation could involve the loss of HCN or chlorine from the pyridine ring.
Table 4: Predicted HRMS Data and Fragmentation for this compound
| Ion | Formula | Predicted m/z | Description |
| [M]⁺ | C₈H₁₁³⁵ClN₂O | ~186.0560 | Molecular ion with ³⁵Cl |
| [M+2]⁺ | C₈H₁₁³⁷ClN₂O | ~188.0530 | Molecular ion with ³⁷Cl |
| [M-C₃H₆]⁺ | C₅H₅ClN₂O | ~144.0141 | Loss of propene |
| [M-C₃H₇]⁺ | C₅H₄ClN₂O | ~143.0063 | Loss of isopropyl radical |
Applications of 6 Chloro 4 Isopropoxypyridin 3 Amine As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
6-Chloro-4-isopropoxypyridin-3-amine serves as a key intermediate in the construction of complex molecular architectures, particularly for pharmacologically active compounds. The pyridine (B92270) scaffold is a common feature in many therapeutic agents, and this compound provides a functionalized core that can be elaborated through various chemical transformations.
One of the significant areas where this building block is relevant is in the development of Lysophosphatidic Acid Receptor 1 (LPAR1) antagonists. LPAR1 is a G protein-coupled receptor implicated in various physiological and pathological processes, including fibrosis. Antagonists of this receptor are actively being investigated for the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis. The synthesis of potent LPA1 receptor antagonists often involves complex heterocyclic structures, including those built upon a substituted pyridine framework. For instance, patents describe the synthesis of pyridinyl-substituted bicyclo[2.2.2]octane derivatives and other complex structures as LPA1 receptor antagonists. google.comgoogle.comgoogleapis.comunifiedpatents.com The general synthetic strategies for these types of molecules often rely on the coupling of a functionalized pyridine intermediate with other complex fragments. The 6-chloro-3-amino substitution pattern on the pyridine ring is particularly useful, allowing for sequential reactions, such as nucleophilic substitution at the chloro-position and derivatization of the amino group, to build the final complex molecule.
Ligand Design and Coordination Chemistry
Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for metal coordination. The properties of the resulting metal complexes can be finely tuned by introducing substituents onto the pyridine ring.
This compound features multiple potential coordination sites and electronically active substituents that influence its behavior as a ligand. The primary coordination site is the pyridine ring nitrogen. However, the exocyclic amino group can also participate in coordination, potentially allowing the molecule to act as a bidentate ligand, forming a chelate ring with a metal center.
Table 1: Influence of Substituents on Pyridine Ligand Properties
| Substituent | Position | Electronic Effect | Predicted Impact on Metal Complex |
|---|---|---|---|
| Amino (-NH₂) | 3 | Electron-Donating (Resonance) | Increases electron density on the metal center; potential for chelation. |
| Isopropoxy (-OCH(CH₃)₂) | 4 | Electron-Donating (Resonance) | Increases electron density on the metal center; enhances ligand basicity. |
Scaffold for Material Science Applications
Organic molecules with specific electronic properties are of great interest in material science, particularly for applications in nonlinear optics (NLO). NLO materials can alter the properties of light and are crucial for technologies like frequency conversion and optical switching. A key requirement for second- and third-order NLO activity in organic molecules is the presence of an electron-donating group and an electron-accepting group linked by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by light.
The molecular structure of this compound contains the essential features of an NLO chromophore. The amino and isopropoxy groups act as strong electron donors, while the pyridine ring itself, particularly the ring nitrogen, and the chloro substituent act as electron acceptors. The pyridine ring provides the necessary π-conjugated bridge for charge transfer. This donor-π-acceptor (D-π-A) configuration is a well-established design principle for creating molecules with large hyperpolarizability values, a measure of NLO activity.
Research on similar structures, such as chloro-aminobenzene derivatives and other substituted pyridines, has demonstrated their potential for NLO applications. nih.govnih.gov For example, studies have shown that incorporating electron-donating and withdrawing groups onto aromatic rings can lead to materials with significant second harmonic generation (SHG) efficiency. nih.gov By incorporating this compound as a building block into larger polymeric or crystalline structures, it is possible to design novel materials with tailored NLO properties for use in advanced optical devices.
Table 2: Features of this compound for NLO Applications
| Molecular Feature | Role in NLO Properties |
|---|---|
| Amino Group (-NH₂) | Electron Donor |
| Isopropoxy Group (-OCH(CH₃)₂) | Electron Donor |
| Pyridine Ring | π-Conjugated Bridge |
| Ring Nitrogen & Chloro Group (-Cl) | Electron Acceptors |
Intermediacy in Agrochemical Research and Development
Substituted heterocyclic compounds, including pyridines and pyrimidines, are a cornerstone of the modern agrochemical industry, forming the core structure of many herbicides, insecticides, and fungicides. The specific substitution patterns on these rings are critical for their biological activity and selectivity.
This compound represents a valuable scaffold for the synthesis of new agrochemicals. The presence of a reactive chlorine atom allows for the introduction of various other functional groups through nucleophilic substitution, enabling the creation of a library of derivatives for screening. The amino group can be acylated, alkylated, or used as a handle for further molecular elaboration. For example, patents describe agrochemical compositions containing substituted chloropyridines and related heterocycles for controlling pests and unwanted vegetation. googleapis.comgoogle.comgoogle.com Furthermore, the synthesis of novel fungicides has involved the combination of pyrimidine (B1678525) amine moieties with other active substructures, demonstrating the utility of this chemical class in developing new crop protection agents. nih.gov The development of new active ingredients often involves the synthesis and testing of numerous analogues, and versatile intermediates like this compound are essential to this discovery process.
Role in Mechanistic Organic Reaction Studies
The reactivity of substituted aromatic and heteroaromatic rings is a fundamental area of study in organic chemistry. This compound serves as an excellent substrate for investigating the mechanisms of certain organic reactions, particularly nucleophilic aromatic substitution (SNAr).
In this molecule, the chlorine atom at the 6-position is activated towards nucleophilic attack by the electron-withdrawing effect of the nitrogen atom in the pyridine ring. The reaction proceeds via an addition-elimination mechanism, typically involving a negatively charged intermediate known as a Meisenheimer complex. nih.govresearchgate.net The rate and regioselectivity of such reactions are highly sensitive to the nature of other substituents on the ring.
Mechanistic Biological Activity Studies in Vitro and Target Focused, Non Clinical
Enzyme Target Identification and Binding Affinities (In Vitro Assays)
Research has identified 6-Chloro-4-isopropoxypyridin-3-amine as a key structural component in the development of inhibitors for Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a promising target in cancer therapy due to its high expression in various cancer cells and low expression in normal adult tissues. nih.govresearchgate.net While this compound itself is a precursor, its aminopyridine core is integral to derivatives that exhibit significant inhibitory activity.
In vitro assays, such as surface plasmon resonance (SPR), have been utilized to determine the binding affinities of compounds derived from this scaffold to the ROR1 kinase domain. researchgate.net For instance, derivatives incorporating the aminopyridine structure have demonstrated direct engagement with the ROR1 target. researchgate.net These studies are crucial for the initial screening and selection of promising molecules for further investigation. nih.govresearchgate.net The data from these assays, often expressed as dissociation constants (KD) or IC50 values, quantify the potency of the inhibitors. nih.gov
Table 1: Example Binding Affinities of ROR1 Inhibitors
| Compound | Target | Assay Type | Binding Affinity (KD) | IC50 |
|---|---|---|---|---|
| Ponatinib | ROR1 | SPR | - | - |
This table presents data for known ROR1 inhibitors to provide context for the binding affinities sought in derivatives of this compound.
Molecular Recognition and Ligand-Receptor Interaction Mechanisms (In Vitro, Biophysical Studies)
The interaction between inhibitors derived from the this compound scaffold and their target enzymes is elucidated through biophysical and computational studies. Molecular docking simulations, based on the crystal structure of the target protein, are employed to predict the binding modes of these ligands. nih.govsemanticscholar.orgnih.gov
These studies reveal that the aminopyridine core can form critical hydrogen bonds with amino acid residues in the hinge region of the kinase's active site. mdpi.com For example, in related kinase inhibitors, the 3-aminoisoquinoline core forms a crucial dual hydrogen bond with the backbone of Gly605 in the hinge region of MPS1 kinase. mdpi.com The chloro and isopropoxy groups of the scaffold contribute to occupying specific hydrophobic pockets and establishing van der Waals interactions, which enhance binding affinity and selectivity. mdpi.com The precise orientation and interaction patterns are key to the molecule's ability to effectively inhibit the enzyme's function.
Structure-Activity Relationship (SAR) Derived from In Vitro Binding Data and Computational Modeling
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of inhibitors based on the this compound framework. By systematically modifying different positions of the pyridine (B92270) ring and its substituents, researchers can correlate structural changes with biological activity. mdpi.comnih.govmdpi.comcuny.edu
For example, in analogous 6-chloro-1-phenylbenzazepine scaffolds, modifications at various positions (C-7, C-8, N-3, C-3′, and C-4′) have been shown to significantly impact affinity for the D1 receptor. mdpi.comcuny.edu An N-3 methyl group was found to be better tolerated than other substituents, and a C-3′ methyl group was critical for high affinity. cuny.edu Similarly, for inhibitors derived from this compound, computational modeling and in vitro binding data guide the exploration of chemical space to identify modifications that improve target engagement. nih.gov This iterative process of design, synthesis, and testing is crucial for developing lead compounds with desired pharmacological profiles. mdpi.com
Modulation of Biochemical Pathways in Cell-Free Systems or Non-Mammalian Models
The functional consequences of enzyme inhibition by compounds derived from this compound are investigated in cell-free systems. These systems allow for the study of biochemical pathways in a controlled environment, free from the complexities of cellular metabolism. nih.govresearchgate.net
Inhibition of a target kinase, such as ROR1, by these compounds is expected to disrupt downstream signaling cascades. For instance, effective ROR1 inhibition leads to a reduction in the phosphorylation of downstream effectors like AKT. nih.gov This disruption of survival signaling can shift the cellular balance towards apoptosis, a desired outcome in cancer therapy. nih.gov Cell-free assays can be used to directly measure the phosphorylation status of specific substrates or the activity of downstream enzymes in the presence of the inhibitor, providing clear evidence of pathway modulation. nih.gov
Design Principles for Scaffold Optimization Based on Molecular Interactions
The optimization of the this compound scaffold is guided by key medicinal chemistry principles aimed at improving drug-like properties. A primary consideration is the modulation of lipophilicity, which is a critical determinant of metabolic stability, solubility, and off-target effects. nih.govnih.gov
High lipophilicity can lead to rapid metabolic clearance by cytochrome P450 enzymes. nih.gov Design strategies may involve introducing more polar functional groups or utilizing bioisosteric replacements to reduce lipophilicity without compromising binding affinity. pressbooks.pub For example, replacing a hydrocarbon moiety with a less lipophilic group can improve metabolic stability. nih.gov Structure-based design, informed by the molecular interactions observed in co-crystal structures and docking studies, allows for the rational modification of the scaffold to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of viable clinical candidates. nih.gov
Future Research Directions and Unexplored Avenues for 6 Chloro 4 Isopropoxypyridin 3 Amine Research
Development of Novel and Efficient Synthetic Routes
The synthesis of substituted pyridines is a cornerstone of organic chemistry, with numerous methods developed over the years. ijarsct.co.in For 6-chloro-4-isopropoxypyridin-3-amine, future research will likely focus on developing more efficient and sustainable synthetic pathways.
Current approaches to analogous 3-aminopyridines often involve multi-step sequences which can be inefficient. nih.govgoogle.com Future synthetic strategies could explore one-pot multicomponent reactions, which are known for their high efficiency and atom economy. nih.gov Microwave-assisted synthesis is another promising avenue, often leading to significantly reduced reaction times and improved yields for pyridine (B92270) derivatives. nih.govacs.org
Furthermore, the principles of green chemistry are increasingly influencing synthetic design. nih.gov Research into catalytic systems that minimize waste and avoid harsh reagents will be crucial. biosynce.com This could involve the use of novel catalysts or the exploration of solvent-free reaction conditions. acs.orgnih.gov The development of scalable and cost-effective syntheses will be paramount for the potential industrial application of this compound.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Discovery of new reaction pathways and catalysts |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Optimization of reaction conditions and scalability |
| Green Catalysis | Use of environmentally benign catalysts, milder reaction conditions | Development of novel, recyclable catalysts |
| Solvent-Free Synthesis | Reduced environmental impact, simplified work-up | Exploration of solid-state reactions and mechanochemistry |
Exploration of Unexpected Reactivity and Novel Transformations
The reactivity of the pyridine ring is well-established, being generally deactivated towards electrophilic substitution and activated towards nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iq The presence of both an electron-donating amino group and an electron-withdrawing chloro group on the this compound ring suggests a complex and potentially unique reactivity profile.
Future research should focus on systematically exploring the reactivity of this compound. Key areas of investigation would include:
Nucleophilic Aromatic Substitution: The chloro group at the 6-position is a prime site for nucleophilic displacement. Investigating its reactivity with a wide range of nucleophiles could lead to the synthesis of novel functionalized pyridines. wikipedia.orgchempanda.com The isopropoxy group at the 4-position may also be susceptible to substitution under certain conditions.
Electrophilic Aromatic Substitution: While generally difficult on the pyridine ring, the activating effect of the amino group might allow for selective electrophilic substitution at the 5-position. uoanbar.edu.iq
Metal-Catalyzed Cross-Coupling Reactions: The chloro substituent provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the introduction of diverse functionalities.
Transformations of the Amino Group: The amino group can be readily diazotized and converted into a variety of other functional groups, further expanding the synthetic utility of the molecule.
Uncovering unexpected reactivity or developing novel transformations for this compound could open up new avenues for its application in medicinal chemistry and materials science.
Advanced Materials Science Applications Based on Pyridine Scaffolds
Pyridine-based scaffolds are integral to a wide range of materials due to their unique electronic and coordination properties. ijarsct.co.in this compound, with its combination of functional groups, presents several opportunities for the development of advanced materials.
Potential applications in materials science include:
Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are often used in the construction of emissive materials for OLEDs. manipal.edu The electronic properties of this compound could be tuned through chemical modification to create novel emitters with desirable photophysical properties.
Liquid Crystals: The rigid aromatic core of the pyridine ring is a common feature in liquid crystalline materials. nih.govresearchgate.net By attaching appropriate mesogenic units, this compound could be developed into new liquid crystals with specific phase behaviors.
Perovskite Solar Cells: Pyridine derivatives have been used to passivate defects and suppress ion migration in perovskite solar cells, leading to improved efficiency and stability. nih.gov The functional groups on this compound could interact with the perovskite surface, making it a candidate for such applications.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the amino group can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs. These materials have applications in gas storage, catalysis, and sensing.
The table below summarizes the potential roles of the functional groups in materials science applications:
| Functional Group | Potential Role in Materials Science |
| Pyridine Ring | Rigid scaffold, electron-accepting properties, coordination site |
| Amino Group | Coordination site, hydrogen bonding donor, site for further functionalization |
| Chloro Group | Site for cross-coupling reactions to introduce new functionalities |
| Isopropoxy Group | Can influence solubility and packing in the solid state |
Integration with Artificial Intelligence and Machine Learning for Property Prediction
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties. mit.edumdpi.comspringernature.com For a relatively unexplored compound like this compound, AI and ML can play a crucial role in guiding future research efforts.
By training ML models on large datasets of known pyridine derivatives, it is possible to predict various properties of this compound, including:
Physicochemical Properties: Such as solubility, boiling point, and melting point. mit.edu
Spectroscopic Properties: Predicting NMR and IR spectra to aid in characterization.
Biological Activity: Screening for potential therapeutic applications by predicting its interaction with biological targets.
Material Properties: Predicting its suitability for applications in electronics or as a liquid crystal. arxiv.org
Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning, can identify key molecular descriptors that influence a particular property. researchgate.net This can provide valuable insights for designing new derivatives of this compound with enhanced properties. The development of user-friendly ML applications will make these powerful predictive tools more accessible to synthetic chemists. mit.edu
Role in Green and Sustainable Chemical Processes
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov Pyridine and its derivatives can contribute to this goal in several ways. biosynce.com
Future research on this compound could explore its role in:
Green Solvents: While pyridine itself can be used as a solvent, its derivatives can be designed to have more favorable environmental profiles, such as lower volatility and toxicity. biosynce.com
Catalysis: The pyridine moiety can act as a ligand for metal catalysts, influencing their activity and selectivity in a way that can lead to more efficient and greener reactions. biosynce.com
Synthesis of Green Materials: As a building block, this compound could be used in the synthesis of biodegradable polymers or other environmentally friendly materials. biosynce.com
The development of sustainable processes involving this compound will not only be environmentally beneficial but also economically advantageous in the long term.
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (40–60°C) reduce side reactions during chlorination .
- Catalyst Screening : Use of Pd/C or CuI for regioselective amination .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for etherification .
Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Answer:
Density Functional Theory (DFT) is critical for modeling electronic properties:
Q. Table 1: DFT Results for Key Properties
| Property | B3LYP/6-31G(d) | Experimental (Reference) |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.8 | 4.6 (UV-Vis) |
| Dipole Moment (Debye) | 3.2 | 3.1 (Dielectric) |
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR :
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 201.6 (calculated: 201.07) .
- IR : N-H stretch at ~3400 cm⁻¹; C-Cl stretch at 750 cm⁻¹ .
Advanced: How can structural modifications enhance the biological activity of this compound?
Answer:
Q. Table 2: Bioactivity Comparison
| Derivative | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Parent Compound | Kinase A | 2.0 | |
| 2-Trifluoromethyl Analog | Kinase A | 0.2 | |
| Pyrido-Fused Analog | DNA Gyrase | 0.05 |
Basic: How should researchers address contradictory data in stability studies of this compound?
Answer:
- Root-Cause Analysis :
- pH Dependency : Degradation rates vary in acidic (t₁/₂ = 24 hrs) vs. neutral (t₁/₂ = 72 hrs) conditions .
- Light Sensitivity : UV exposure accelerates decomposition (90% loss at 48 hrs vs. 20% in dark) .
- Validation : Use HPLC-PDA to track degradation products and confirm via LC-MS .
Advanced: What in silico tools can predict the metabolic pathways of this compound?
Answer:
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : -20°C in amber vials to prevent photodegradation .
- Solvent : Store in anhydrous DMSO (≤1% H₂O) to avoid hydrolysis .
- Monitoring : Conduct quarterly HPLC assays to verify purity (>98%) .
Advanced: How does steric hindrance from the isopropoxy group influence substitution reactions?
Answer:
Q. Table 3: Reactivity of Substituents
| Substituent | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) |
|---|---|---|
| -OCH₃ | 0.20 | 18.5 |
| -OCH(CH₃)₂ | 0.05 | 24.3 |
Basic: What safety precautions are essential when handling this compound?
Answer:
- PPE : Gloves (nitrile), lab coat, and goggles .
- Ventilation : Use fume hoods due to potential Cl gas release during decomposition .
- Spill Management : Neutralize with 10% NaHCO₃ and adsorb with vermiculite .
Advanced: Can machine learning models predict novel derivatives with improved pharmacokinetics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
